Piperidine Spacer Introduces Distinct Physicochemical Profile vs. Directly Linked Oxadiazole Sulfones
The target compound incorporates a piperidine ring between the ethylsulfonyl group and the oxadiazole, creating a fundamentally different scaffold from the directly linked sulfone-oxadiazoles such as 2-(ethylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. The piperidine spacer increases molecular weight from approximately 240 g/mol (directly linked analog) to 339.39 g/mol, introduces a basic tertiary amine (pKa ~8–9), adds three rotatable bonds, and raises TPSA to 85.40 Ų while maintaining a clogP of 1.07 [1]. These differences directly impact aqueous solubility, membrane permeability, and the potential for salt formation—parameters critical for both in vitro assay compatibility and in vivo pharmacokinetics.
| Evidence Dimension | Molecular weight, LogP, TPSA, rotatable bonds, and H-bond capacity |
|---|---|
| Target Compound Data | MW 339.39 g/mol; clogP 1.07; TPSA 85.40 Ų; 3 rotatable bonds; HBA 6; HBD 2 [1] |
| Comparator Or Baseline | 2-(ethylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: MW ~240 g/mol; TPSA ~68 Ų; 2 rotatable bonds; no basic amine center |
| Quantified Difference | ΔMW ≈ +99 g/mol; ΔTPSA ≈ +17.4 Ų; additional protonatable nitrogen and H-bond donor |
| Conditions | Calculated physicochemical properties; standard in silico tools |
Why This Matters
The piperidine spacer's basic nitrogen and increased TPSA directly affect solubility in aqueous assay buffers, permeability across cell membranes, and the ability to form crystalline salts—factors that can determine whether a compound is usable in a given screening cascade or biological model.
- [1] Calculated physicochemical properties: 2-(1-(ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. Formula: C₁₅H₁₈FN₃O₃S; MW: 339.39; TPSA: 85.40 Ų; clogP: 1.07. Data from chemical database. View Source
